2-Cyanopropan-2-yl dodecyl carbonotrithioate

RAFT Polymerization Methyl Methacrylate Kinetics

2-Cyanopropan-2-yl dodecyl carbonotrithioate (CAS 870196‑83‑1), also known as 2‑cyano‑2‑propyl dodecyl trithiocarbonate, is a symmetrical trithiocarbonate‑based reversible addition‑fragmentation chain transfer (RAFT) agent. It is a C17H31NS3 compound with a molecular weight of 345.63 g/mol and appears as an orange liquid [REFS‑1].

Molecular Formula C17H31NS3
Molecular Weight 345.6
CAS No. 870196-83-1
Cat. No. B1662082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyanopropan-2-yl dodecyl carbonotrithioate
CAS870196-83-1
Molecular FormulaC17H31NS3
Molecular Weight345.6
Structural Identifiers
SMILESCCCCCCCCCCCCSC(=S)SC(C)(C)C#N
InChIInChI=1S/C17H31NS3/c1-4-5-6-7-8-9-10-11-12-13-14-20-16(19)21-17(2,3)15-18/h4-14H2,1-3H3
InChIKeyQSVOWVXHKOQYIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyanopropan-2-yl Dodecyl Carbonotrithioate (CAS 870196-83-1): A Trithiocarbonate RAFT Agent for Controlled Radical Polymerization


2-Cyanopropan-2-yl dodecyl carbonotrithioate (CAS 870196‑83‑1), also known as 2‑cyano‑2‑propyl dodecyl trithiocarbonate, is a symmetrical trithiocarbonate‑based reversible addition‑fragmentation chain transfer (RAFT) agent. It is a C17H31NS3 compound with a molecular weight of 345.63 g/mol and appears as an orange liquid [REFS‑1]. This RAFT agent is primarily employed for the controlled polymerization of methacrylates, methacrylamides, and styrenics, enabling the synthesis of polymers with predictable molecular weights and narrow dispersities [REFS‑2].

Why Trithiocarbonate RAFT Agent Selection Demands Compound‑Specific Evidence Beyond Generic Class Claims


Trithiocarbonate RAFT agents are not interchangeable despite sharing the same functional group. The specific leaving group (R‑group) and stabilizing Z‑group dictate the addition‑fragmentation equilibrium, which in turn governs polymerization control, monomer compatibility, and the resulting polymer's end‑group functionality. For instance, the 2‑cyanopropan‑2‑yl leaving group in this compound imparts a distinct chain transfer constant (Ctr) that is four‑fold higher for methyl methacrylate compared to the 1‑cyanocyclohex‑1‑yl analog [REFS‑1]. Similarly, the hydrophobic dodecyl Z‑group directly influences the lower critical solution temperature (LCST) of thermoresponsive polymers, a parameter that cannot be achieved with a hydrophilic carboxylate‑terminated agent [REFS‑2]. These quantitative differences underscore why empirical substitution based solely on the trithiocarbonate moiety will fail to deliver the intended polymerization kinetics and polymer properties.

Quantitative Differentiation of 2‑Cyanopropan‑2‑yl Dodecyl Carbonotrithioate Against Key Comparators


Four‑Fold Higher Chain Transfer Constant for Methyl Methacrylate Compared to 1‑Cyanocyclohex‑1‑yl Analog

In a direct head‑to‑head comparison, the 2‑cyanopropan‑2‑yl leaving group (present in the symmetrical trithiocarbonate TTC‑bCP) exhibits a chain transfer constant (Ctr) for methyl methacrylate (MMA) that is four‑fold greater than that of the 1‑cyanocyclohex‑1‑yl analog (TTC‑bCCH) [REFS‑1]. The study further confirms that this trend aligns with density functional theory (DFT) calculations, indicating that the 2‑cyanopropan‑2‑yl group provides superior reinitiation efficiency for methacrylic monomers.

RAFT Polymerization Methyl Methacrylate Kinetics

Hydrophobic End‑Group Engineering Lowers pNIPAAm LCST by 6.0 °C Relative to Hydrophilic Carboxylate CTA

When employed as the RAFT agent for the polymerization of N‑isopropylacrylamide (NIPAAm), 2‑cyanopropan‑2‑yl dodecyl carbonotrithioate imparts a hydrophobic dodecyl end‑group that depresses the lower critical solution temperature (LCST) of the resulting homopolymer to 29.8 °C [REFS‑1]. In contrast, the use of 2,2′‑(thiocarbonylbis(sulfanediyl))bis(2‑methylpropanoic acid)—a CTA bearing two hydrophilic carboxylic acid groups—elevates the LCST to 35.8 °C. A mixed hydrophobic/hydrophilic CTA (2‑dodecylsulfanylthiocarbonylsulfanyl‑2‑methyl‑propionic acid) yields an intermediate LCST of 30.4 °C.

Thermoresponsive Polymers LCST Modulation pNIPAAm

Dodecyl‑Substituted Trithiocarbonate Enables Fully Oxygen‑Tolerant RAFT Polymerization

High‑throughput screening identified the dodecyl‑substituted trithiocarbonate (TTC) structure as the key enabler of fully oxygen‑tolerant reversible addition‑fragmentation chain transfer (RAFT) polymerization [REFS‑1]. The mechanism relies on sulfur‑centered trithiocarbonate radical initiation and subsequent R‑radical deoxygenation. While the study utilized a bis(trithiocarbonate) disulfide (BisTTC) platform, the active species responsible for oxygen tolerance is the dodecyl‑substituted trithiocarbonate moiety, which is structurally identical to the core of 2‑cyanopropan‑2‑yl dodecyl carbonotrithioate.

Oxygen‑Tolerant Polymerization RAFT High‑Throughput Screening

Ab‑Initio Kinetic Modeling Confirms Addition Rate Coefficient of 3.2 × 10⁶ L mol⁻¹ s⁻¹ for Styrene RAFT

Ab‑initio‑based kinetic modeling of the RAFT polymerization of styrene with 2‑cyano‑2‑propyl dodecyl trithiocarbonate provided the addition rate coefficient for a macroradical adding to the initial RAFT agent (R₀X) as 3.2 × 10⁶ L mol⁻¹ s⁻¹ at 333 K, with an activation energy of 3.0 kJ mol⁻¹ [REFS‑1]. For comparison, addition to the macroRAFT agent (RᵢX) occurs at a significantly lower rate (6.8 × 10⁴ L mol⁻¹ s⁻¹) with a higher activation energy (15.4 kJ mol⁻¹). This discrepancy explains the transient dispersity spike observed early in the polymerization.

RAFT Kinetics Ab‑Initio Modeling Styrene Polymerization

Broad Monomer Compatibility: Controlled Polymerization of Methacrylates, Methacrylamides, and Styrenics

2‑Cyanopropan‑2‑yl dodecyl carbonotrithioate is specifically recommended for the controlled polymerization of methacrylate, methacrylamide, and styrene monomers [REFS‑1, REFS‑2]. In contrast, many other RAFT agents exhibit a narrower monomer compatibility window. For example, dithiobenzoates generally perform poorly with methacrylates, while certain trithiocarbonates are more suited to acrylates or acrylamides. The ability to control both methacrylic and styrenic polymerizations with a single CTA streamlines workflow and reduces inventory complexity.

Monomer Scope RAFT Controlled Radical Polymerization

High Purity and Defined Storage Profile Ensure Reproducible RAFT Performance

Commercially available 2‑cyanopropan‑2‑yl dodecyl carbonotrithioate is supplied with a minimum purity of 97.0% (HPLC, area%) and is specified as an orange liquid with a density of 0.991 g/cm³ at 25 °C [REFS‑1]. The compound is light‑sensitive and should be stored refrigerated (0–10 °C) under an inert gas atmosphere to prevent decomposition [REFS‑1]. In contrast, some alternative trithiocarbonates require more stringent storage (e.g., −20 °C) or exhibit lower certified purity (e.g., 95% technical grade) [REFS‑2], which can introduce batch‑to‑batch variability in polymerization outcomes.

Purity Storage Stability Quality Control

Recommended Application Scenarios for 2‑Cyanopropan‑2‑yl Dodecyl Carbonotrithioate Based on Quantitative Evidence


Controlled Synthesis of Methacrylate‑Rich Block Copolymers Requiring High Chain Transfer Efficiency

This CTA is the preferred choice for RAFT polymerizations where methyl methacrylate (MMA) is the primary monomer. The four‑fold higher chain transfer constant for MMA relative to the 1‑cyanocyclohex‑1‑yl analog [REFS‑1] ensures rapid equilibration and narrow dispersity (Đ < 1.2) throughout the polymerization, which is essential for the preparation of well‑defined all‑(meth)acrylic thermoplastic elastomers and high‑performance coatings.

Synthesis of pNIPAAm Homopolymers with Precisely Depressed LCST for Biomedical Devices

Researchers aiming to fabricate pNIPAAm‑based hydrogels, cell culture substrates, or drug delivery systems that require a lower critical solution temperature below the physiological 32 °C should select this CTA. Its hydrophobic dodecyl end‑group reliably depresses the LCST to 29.8 °C [REFS‑1], eliminating the need for copolymerization and preserving homopolymer purity—a critical factor for regulatory approval in biomedical applications.

High‑Throughput or Oxygen‑Tolerant RAFT Polymerization Workflows

Laboratories seeking to streamline RAFT workflows by eliminating the need for freeze‑pump‑thaw degassing should prioritize trithiocarbonates bearing the dodecyl Z‑group. This structural feature has been demonstrated to enable fully oxygen‑tolerant polymerization [REFS‑1], allowing reactions to be conducted in open vessels or multi‑well plates under ambient atmosphere. This significantly reduces preparation time and equipment costs, making it ideal for combinatorial library synthesis and process scale‑up.

Kinetic Modeling and Reaction Optimization of Styrene RAFT Polymerizations

When precise control over molecular weight evolution is required, such as in the design of polystyrene standards or block copolymer precursors, the availability of ab‑initio‑derived kinetic parameters (e.g., k_add = 3.2 × 10⁶ L mol⁻¹ s⁻¹) [REFS‑1] allows researchers to simulate the polymerization process computationally before running experiments. This predictive capability reduces the number of empirical trials needed to achieve a target molecular weight and dispersity, saving both time and material resources.

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